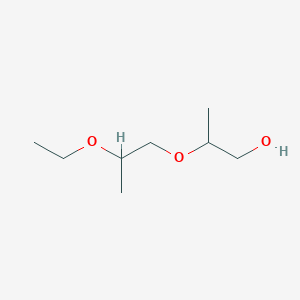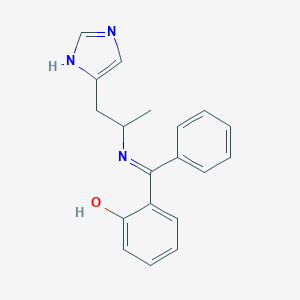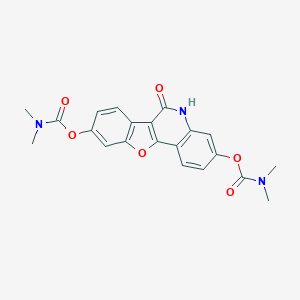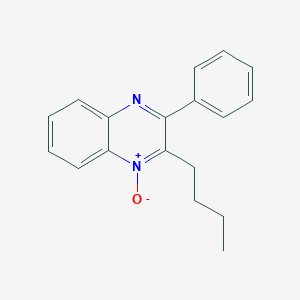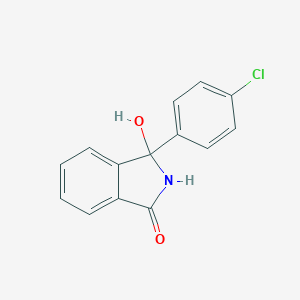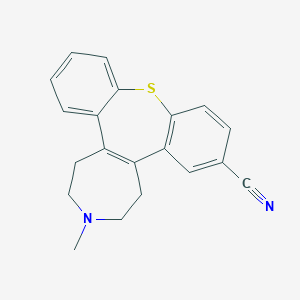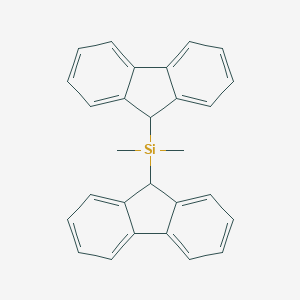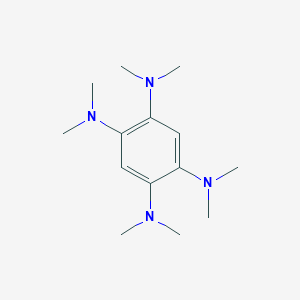![molecular formula C18H17N3O2 B106331 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 15757-54-7](/img/structure/B106331.png)
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as DABCO-nitro, is a highly reactive chemical compound that has been widely used in scientific research. This compound is a bicyclic organic compound that consists of a diazabicyclo[3.1.0]hexane ring system and a nitrophenyl group. DABCO-nitro has been used in various scientific applications, including as a catalyst, a ligand, and a reagent.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its ability to act as a nucleophile, which allows it to react with various electrophiles. The nitrophenyl group in 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is highly reactive and can undergo various reactions, including reduction and substitution reactions.
Biochemical And Physiological Effects
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause cytotoxicity in certain cell lines, indicating its potential for use as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of impurities.
Future Directions
There are several future directions for the use of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in scientific research. One potential application is its use as a catalyst for the synthesis of chiral compounds. Another potential application is its use in the synthesis of new anticancer agents. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
Synthesis Methods
The synthesis of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a solvent such as acetonitrile. This reaction results in the formation of a yellow crystalline product that can be purified through recrystallization.
Scientific Research Applications
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been used in various scientific research applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. One of the most significant applications of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use in the synthesis of nitroalkenes, which are important intermediates in the synthesis of various organic compounds.
properties
CAS RN |
15757-54-7 |
|---|---|
Product Name |
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2,2-dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)19-15(12-6-4-3-5-7-12)17-16(20(17)18)13-8-10-14(11-9-13)21(22)23/h3-11,16-17H,1-2H3 |
InChI Key |
ZURRJBURTJNBNL-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Canonical SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Other CAS RN |
15757-54-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



